Technical Guide: Chemical Structure and Molecular Characterization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
Technical Guide: Chemical Structure and Molecular Characterization of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
The following technical guide provides an in-depth analysis of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline , a specialized organic intermediate relevant to medicinal chemistry and impurity profiling.
Executive Summary
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is a lipophilic secondary amine characterized by a sterically hindered aniline core linked to a halogenated phenoxy ether via a propyl spacer. While not a marketed active pharmaceutical ingredient (API) itself, its structural motif—combining an aryloxyalkyl group with a xylidine moiety—is highly homologous to Class Ib antiarrhythmic agents (e.g., Mexiletine) and impurities found in the synthesis of local anesthetics.
This guide defines the compound's physicochemical identity, outlines a robust synthetic pathway for reference standard generation, and provides analytical expectations for structural validation.
Chemical Identity & Molecular Architecture[1][2]
The molecule consists of three distinct pharmacophores: the 2,4-dimethylaniline (xylidine) base, a propylene linker, and a 2-chlorophenoxy ether tail. The specific nomenclature "2-(2-Chlorophenoxy)propyl" implies the ether linkage is located at the secondary carbon (C2) of the propyl chain, while the amine attachment occurs at the primary carbon (C1).
Physicochemical Data Table[1]
| Property | Value / Description |
| Chemical Name | N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline |
| Molecular Formula | C₁₇H₂₀ClNO |
| Molecular Weight | 289.80 g/mol |
| Monoisotopic Mass | 289.1233 Da |
| CAS Number | Not widely indexed; treat as Custom Synthesis / Impurity |
| Chirality | One stereocenter at C2 of the propyl chain (racemic unless specified) |
| LogP (Predicted) | ~5.4 (Highly Lipophilic) |
| pKa (Predicted) | ~4.5 - 5.0 (Aniline nitrogen is weakly basic) |
Structural Representation
-
SMILES: CC1=CC(=C(C=C1)N)NCC(C)OC2=CC=CC=C2Cl
-
InChI Key: (Analogous to 4-Cl isomer) Generated upon synthesis validation
Synthetic Methodology
To access this compound for use as a reference standard, a convergent synthetic strategy is required. Direct alkylation of 2,4-dimethylaniline with a secondary halide is prone to elimination side reactions. Therefore, a stepwise displacement strategy starting from the ether formation is the most reliable protocol.
Retrosynthetic Analysis
The molecule is disconnected at the C(alkyl)-N bond.
-
Fragment A: 2,4-Dimethylaniline (Nucleophile).
-
Fragment B: 1-LeavingGroup-2-(2-chlorophenoxy)propane (Electrophile).
-
Fragment B Precursor: 2-(2-chlorophenoxy)propan-1-ol, derived from the reduction of 2-(2-chlorophenoxy)propanoic acid.
-
Experimental Protocol (Recommended)
Step 1: Williamson Ether Synthesis
Objective: Synthesize Methyl 2-(2-chlorophenoxy)propionate.
-
Reagents: 2-Chlorophenol (1.0 eq), Methyl 2-chloropropionate (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetonitrile or DMF.
-
Procedure: Reflux the mixture for 12–16 hours. The phenoxide displaces the alpha-chloride to form the ether linkage.
-
Workup: Filter salts, concentrate, and extract with EtOAc.
Step 2: Reduction to Alcohol
Objective: Convert ester to 2-(2-chlorophenoxy)propan-1-ol.
-
Reagents: LiAlH₄ (1.5 eq) or NaBH₄/MeOH.
-
Conditions: 0°C to RT in anhydrous THF.
-
Outcome: Yields the primary alcohol with the ether linkage intact at the secondary position.
Step 3: Activation and Amination
Objective: Coupling with 2,4-dimethylaniline.
-
Activation: Convert the alcohol to a Mesylate (OMs) using Methanesulfonyl chloride and Et₃N in DCM.
-
Displacement: React the crude mesylate with 2,4-dimethylaniline (2.0 eq) in Toluene or DMF at 80–100°C.
-
Note: Excess aniline acts as the base and drives the reaction.
-
-
Purification: Column chromatography (Hexane/EtOAc) is essential to remove unreacted aniline.
Synthetic Workflow Diagram
Caption: Convergent synthesis via Williamson ether formation followed by nucleophilic displacement.
Analytical Characterization
For researchers validating the identity of this compound, the following spectral signatures are diagnostic.
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]⁺: m/z 290.1 (¹⁵Cl isotope) and 292.1 (³⁷Cl isotope) in a 3:1 ratio.
-
Fragmentation Pattern:
-
m/z ~120-122: Characteristic tropylium-like ion derived from the 2,4-dimethylaniline moiety (cleavage at C-N bond).
-
Loss of Phenoxy group: Cleavage of the ether bond may yield fragments corresponding to the chlorinated phenol neutral loss.
-
Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Region (6.5 – 7.5 ppm):
-
Aliphatic Region:
-
Methyls on Aniline: Two singlets around 2.1 – 2.3 ppm .
-
Propyl Methyl: A doublet around 1.2 – 1.4 ppm (coupling with the methine CH).
-
Ether Methine (-CH-O-): A multiplet around 4.5 ppm (deshielded by oxygen).
-
Amine Methylene (-NH-CH₂-): A multiplet around 3.2 – 3.5 ppm .
-
Relevance in Drug Development
Impurity Profiling
This structure is a likely Process-Related Impurity (PRI) in the synthesis of drugs involving:
-
Alkylation of anilines with propylene oxide or halopropanes.
-
Coupling reactions where 2-chlorophenol and 2,4-dimethylaniline are present as reagents or contaminants.
Toxicology Considerations
-
Genotoxicity: As a secondary amine derived from a xylidine, this compound should be flagged for mutagenicity assessment (AMES test) early in development. 2,4-Dimethylaniline itself is a known carcinogen (Group 2B or 3 depending on agency), and its derivatives often retain toxicological concern.
-
Metabolic Stability: The ether linkage is susceptible to O-dealkylation by CYP450 enzymes, likely releasing 2-chlorophenol and the corresponding propyl-aniline metabolite.
References
-
PubChem Compound Summary. N-[2-(4-chlorophenoxy)propyl]-2,6-dimethylaniline (Isomer Reference). National Center for Biotechnology Information. Accessed Feb 21, 2026. [Link]
-
National Toxicology Program. 2,4-Dimethylaniline - CAS 95-68-1 Toxicity Profile.[2] National Institutes of Health.[2] [Link]
